Synthetic Yield and Scalability: Bromination of 2,3-Bis(4-fluorophenyl)thiophene Delivers 84% Isolated Yield at 50 mmol Scale
The bromination of 2,3-bis(4-fluorophenyl)thiophene (13.6 g, 50 mmol) with bromine (2.8 mL, 55 mmol, 1.1 equiv) in CH₂Cl₂/AcOH at ~5°C for 4 hours yields 14.7 g of recrystallized 5-bromo-2,3-bis(4-fluorophenyl)thiophene, corresponding to approximately 84% isolated yield, with a melting point of 91–93°C [1]. This compares favorably to the analogous chlorination procedure using N-chlorosuccinimide, which requires 18 hours at reflux and yields the 5-chloro analog (4.27 g from 5.92 g, ~65%) after recrystallization [1]. The bromination route provides a 19-percentage-point yield advantage and significantly shorter reaction time (4 h vs. 18+ h) at the exemplified scales.
| Evidence Dimension | Isolated yield of 5-halogenation from the common parent 2,3-bis(aryl)thiophene |
|---|---|
| Target Compound Data | 14.7 g isolated (approx. 84% yield); m.p. 91–93°C; 4 h at ~5°C |
| Comparator Or Baseline | 5-Chloro-2,3-bis(4-methoxyphenyl)thiophene: 4.27 g from 5.92 g (approx. 65% yield); m.p. 89–92°C; 18 h at reflux (NCS method) |
| Quantified Difference | Approximately 19% higher isolated yield for the bromination protocol; reaction time reduced from 18 h (Cl) to 4 h (Br) |
| Conditions | Electrophilic halogenation in CH₂Cl₂/AcOH; Br₂ for bromination vs. N-chlorosuccinimide for chlorination (Patent US 4,590,205, Example 1 vs. Example 2) |
Why This Matters
Higher synthetic yield and shorter reaction time directly translate to lower cost per gram for procurement and easier scale-up, making the 5-bromo derivative the most synthetically accessible 5-halo intermediate in this diarylthiophene series.
- [1] Haber, S. B. Antiinflammatory and/or analgesic 2,3-diaryl-5-halo thiophenes. U.S. Patent 4,590,205, Example 1 (Br, 14.7 g, m.p. 91–93°C) and Example 2 (Cl, 4.27 g, m.p. 89–92°C). Issued May 20, 1986. View Source
